(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a pyrazole-linked aryl substituent and a fluorinated benzyl group. Its Z-configuration at the methylene bridge ensures spatial alignment of the pyrazole and thiazolidinone moieties, which is critical for molecular interactions.
Properties
CAS No. |
623940-54-5 |
|---|---|
Molecular Formula |
C31H28FN3O2S2 |
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H28FN3O2S2/c1-3-4-16-37-27-15-12-23(17-21(27)2)29-24(20-35(33-29)26-8-6-5-7-9-26)18-28-30(36)34(31(38)39-28)19-22-10-13-25(32)14-11-22/h5-15,17-18,20H,3-4,16,19H2,1-2H3/b28-18- |
InChI Key |
GHHZNCCVHMXVES-VEILYXNESA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=C(C=C4)F)C5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyrazole moiety and the various substituents. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.
Scientific Research Applications
(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole-Linked Aryl Groups
- Analog 1: (5Z)-3-(4-Fluorobenzyl)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one () Key Difference: Replaces the 4-butoxy-3-methylphenyl group with a 3-fluoro-4-propoxyphenyl substituent. Impact: The shorter propoxy chain reduces lipophilicity (logP ~4.2 vs.
- Analog 2: (5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one () Key Difference: Substitutes the 3-methyl group with a 2-methyl on the phenyl ring and replaces the thiazolidinone core with a thiazolo-triazolone system. Impact: The structural shift introduces steric hindrance near the methyl group and modifies hydrogen-bonding capacity, likely reducing solubility in polar solvents .
- Analog 3: (5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one () Key Difference: Features an isopropoxy group instead of butoxy and a 4-methoxybenzyl group instead of 4-fluorobenzyl.
Structural Conformation and Crystallography
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-fluorobenzyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. Thiazolidinones are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C29H32N4O2S
- Molecular Weight : 500.7 g/mol
- IUPAC Name : (5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4-one
This unique arrangement of functional groups contributes to its biological activity and therapeutic potential.
The biological activity of thiazolidinones is primarily attributed to their ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms include:
- Enzyme Inhibition : Thiazolidinones can inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : These compounds may also act as ligands for specific receptors, influencing signaling pathways critical for cell survival and proliferation.
Biological Activities
Recent studies have highlighted several biological activities associated with thiazolidinone derivatives similar to the compound :
1. Anticancer Activity
Thiazolidinones have shown promise in cancer therapy by inducing apoptosis in cancer cells. For instance, modifications in the thiazolidinone structure can enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells.
2. Anti-inflammatory Effects
Compounds with thiazolidinone scaffolds exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This activity is crucial for treating conditions like arthritis and other inflammatory diseases.
3. Antimicrobial Properties
Thiazolidinones demonstrate broad-spectrum antimicrobial activity against bacteria and fungi. Research indicates that structural modifications can enhance their efficacy against resistant strains.
4. Antidiabetic Effects
Some thiazolidinone derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose metabolism and insulin sensitivity. This makes them potential candidates for diabetes management.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is often influenced by their substituents. For example:
- Hydrophobic Groups : The presence of butoxy and fluorobenzyl groups may enhance lipophilicity, improving membrane permeability.
- Electron-Withdrawing Groups : Fluorine atoms can increase the electrophilicity of the compound, enhancing interactions with biological targets.
Study 1: Anticancer Activity
A study evaluated the anticancer properties of various thiazolidinone derivatives, revealing that compounds similar to the target compound exhibited IC50 values in the micromolar range against multiple cancer cell lines. The most potent derivative showed a significant reduction in cell viability compared to controls .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that thiazolidinone derivatives could reduce TNF-alpha levels in macrophages, indicating their potential as anti-inflammatory agents. The study highlighted the importance of substituent variations on biological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
